Fmoc-3-amino-2-naphthoic acid

説明

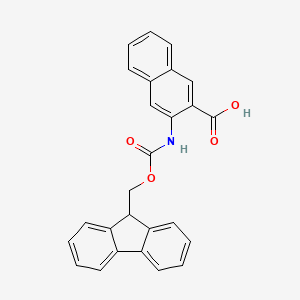

Fmoc-3-amino-2-naphthoic acid (CAS: 372159-75-6) is a fluorenylmethyloxycarbonyl (Fmoc)-protected amino acid derivative widely used in solid-phase peptide synthesis (SPPS). Its molecular formula is C₂₆H₁₉NO₄, with a molecular weight of 409.45 g/mol . The compound features a naphthalene ring substituted with an amino group at position 3 and a carboxylic acid at position 2, protected by the Fmoc group, which enables selective deprotection under basic conditions .

特性

CAS番号 |

372159-75-6 |

|---|---|

分子式 |

C26H19NO4 |

分子量 |

409.4 g/mol |

IUPAC名 |

3-amino-1-(9H-fluoren-9-ylmethoxycarbonyl)naphthalene-2-carboxylic acid |

InChI |

InChI=1S/C26H19NO4/c27-22-13-15-7-1-2-8-16(15)23(24(22)25(28)29)26(30)31-14-21-19-11-5-3-9-17(19)18-10-4-6-12-20(18)21/h1-13,21H,14,27H2,(H,28,29) |

InChIキー |

KFPWKMFTOSWOQM-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C=C(C(=CC2=C1)C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |

正規SMILES |

C1=CC=C2C(=C1)C=C(C(=C2C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O)N |

溶解性 |

not available |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-3-amino-2-naphthoic acid typically involves multiple steps, starting from commercially available precursors. One common method involves the protection of the amino group with the Fmoc group, followed by the introduction of the naphthoic acid moiety through a series of coupling reactions. The reaction conditions often require the use of organic solvents such as dimethylformamide (DMF) and catalysts like N,N’-diisopropylcarbodiimide (DIC) to facilitate the coupling reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve automated peptide synthesizers that can handle the repetitive steps of Fmoc protection and deprotection, as well as the coupling reactions. The use of high-throughput techniques and optimized reaction conditions ensures the efficient production of the compound on a larger scale.

化学反応の分析

Types of Reactions

Fmoc-3-amino-2-naphthoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

Reduction: Reduction reactions can be performed to modify the functional groups within the compound.

Substitution: The compound can undergo nucleophilic substitution reactions, where specific substituents are replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophilic substitution reactions may involve reagents like sodium azide (NaN3) and alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized naphthoic acid derivatives, while reduction can produce reduced forms of the compound with modified functional groups.

科学的研究の応用

Fmoc-3-amino-2-naphthoic acid has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of complex organic molecules and peptides.

Biology: The compound is employed in the study of protein interactions and enzyme mechanisms.

Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

作用機序

The mechanism of action of Fmoc-3-amino-2-naphthoic acid involves its interaction with specific molecular targets. The Fmoc group serves as a protective group during peptide synthesis, preventing unwanted reactions at the amino group. The naphthoic acid moiety can interact with various biological targets, influencing pathways involved in cellular processes.

類似化合物との比較

Key Properties :

- Purity : ≥96–97% (HPLC)

- Melting Point : 231–239°C

- Storage : Stable at room temperature or 2–8°C for long-term storage

- Applications : Used in peptide backbone modification, hydrophobic residue incorporation, and as a building block for foldamers or β-peptide mimics .

Major suppliers include J&K Scientific (product code: 189109), Aladdin (product code: F184090), and Anaspec (product code: AS-26133-F5) .

Structural and Functional Analogues

Fmoc-L-Asp-NH₂

- CAS: Not specified; molecular formula C₁₉H₁₈N₂O₅, molecular weight 354.36 g/mol .

- Key Features : Contains an amide group instead of a carboxylic acid, limiting its use in SPPS to specific coupling strategies.

- Applications : Employed in synthesizing peptide amides or branched peptides .

Fmoc-SR-Dab(3-Aloc)-OH

- CAS : 2381842-52-8 .

- Key Features : Features an Alloc (allyloxycarbonyl) group, enabling orthogonal deprotection (via palladium catalysis) alongside Fmoc.

- Applications : Ideal for synthesizing peptides requiring multiple orthogonal protecting groups .

{2-[2-(Fmoc-amino)ethoxy]ethoxy}acetic Acid

- CAS : 166108-71-0; molecular weight 385.41 g/mol .

- Key Features : Incorporates a PEG-like linker , enhancing solubility in aqueous environments.

- Applications : Used to create water-soluble peptide conjugates or bioconjugates .

Fmoc-(S)-β-2-Nal-OH

- CAS: 507472-11-9; molecular formula C₂₈H₂₃NO₄, molecular weight 437.49 g/mol .

- Key Features : Contains a β-naphthyl (2-Nal) group, introducing steric bulk and hydrophobicity in a distinct spatial arrangement compared to 2-naphthoic acid.

- Applications : Modulates peptide-receptor interactions in drug design .

3-Amino-2-naphthoic Acid

- CAS : 5959-52-4; molecular weight 187.19 g/mol .

- Key Features : Unprotected version lacking the Fmoc group, making it unsuitable for SPPS but useful in organic synthesis.

- Applications : Intermediate in dye synthesis or small-molecule pharmaceuticals .

Comparative Analysis Table

| Compound | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Features | Applications |

|---|---|---|---|---|---|

| Fmoc-3-amino-2-naphthoic acid | 372159-75-6 | C₂₆H₁₉NO₄ | 409.45 | Fmoc-protected; hydrophobic naphthyl backbone | SPPS, foldamers, β-peptides |

| Fmoc-L-Asp-NH₂ | - | C₁₉H₁₈N₂O₅ | 354.36 | Amide terminus; limited coupling versatility | Peptide amides, branched peptides |

| Fmoc-SR-Dab(3-Aloc)-OH | 2381842-52-8 | Not provided | Not provided | Alloc/Fmoc orthogonal protection | Multi-step peptide synthesis |

| {2-[2-(Fmoc-amino)ethoxy]ethoxy}acetic acid | 166108-71-0 | C₂₁H₂₃NO₆ | 385.41 | PEG linker for solubility enhancement | Water-soluble conjugates |

| Fmoc-(S)-β-2-Nal-OH | 507472-11-9 | C₂₈H₂₃NO₄ | 437.49 | β-naphthyl group; steric bulk | Receptor-targeted peptides |

| 3-Amino-2-naphthoic acid | 5959-52-4 | C₁₁H₉NO₂ | 187.19 | Unprotected; low molecular weight | Dyes, small-molecule intermediates |

Key Differentiators

Protection Strategy: this compound relies on base-labile Fmoc deprotection, while Alloc-protected analogues (e.g., Fmoc-SR-Dab(3-Aloc)-OH) require palladium catalysts for orthogonal deprotection . Unprotected 3-amino-2-naphthoic acid is incompatible with SPPS but serves as a precursor for other syntheses .

Solubility and Handling: The PEG-modified derivative ({2-[2-(Fmoc-amino)ethoxy]ethoxy}acetic acid) offers superior solubility, addressing challenges in hydrophobic peptide purification .

Stereochemical and Steric Effects :

- Fmoc-(S)-β-2-Nal-OH introduces a β-naphthyl group, altering peptide conformation and binding kinetics compared to the linear naphthoic acid backbone .

Q & A

Q. What are the standard synthetic routes for preparing Fmoc-3-amino-2-naphthoic acid, and what catalysts are typically employed?

The synthesis involves heating 3-hydroxy-2-naphthoic acid with ammonia under high pressure (260–280°C) in the presence of catalysts such as zinc chloride, calcium chloride, or ferrous ammonium salts. Modifications of this method aim to reduce byproducts like β-naphthol and β-naphthylamine. Catalytic systems combining aluminum chloride with zinc oxide or ammonium chloride have also been reported to improve yield .

Q. How should this compound be stored to ensure stability, and what are critical handling precautions?

Store the compound at -20°C in a dry, sealed container under inert gas (e.g., nitrogen) to prevent hydrolysis of the Fmoc group. Handling requires gloves, protective eyewear, and a lab coat to avoid skin/eye contact. Work in a fume hood to minimize inhalation risks, as decomposition products may include carbon monoxide .

Q. What analytical methods are recommended for characterizing purity and structural integrity?

High-performance liquid chromatography (HPLC) with UV detection (≥97% purity threshold) is standard. Confirm identity via H NMR (δ 7.2–8.5 ppm for aromatic protons) and mass spectrometry (expected [M+H] at m/z 437.5 for this compound). Differential scanning calorimetry (DSC) can verify melting points (270–290°C) .

Q. What are the primary safety hazards associated with this compound?

While not classified as acutely toxic, prolonged exposure may irritate the respiratory system (Target Organ: Respiratory System, WGK 3). Use respirators if airborne particles are generated. In case of skin contact, wash immediately with soap and water; for eye exposure, rinse with saline for 15 minutes .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize byproducts during synthesis?

Reduce β-naphthol formation by substituting zinc chloride with ammonium chloride and maintaining temperatures below 260°C. Lower ammonia concentrations (25–30%) and shorter reaction times (4–6 hours) also mitigate side reactions. Post-synthesis purification via recrystallization (ethanol/water) improves yield .

Q. What factors influence the stability of this compound in peptide coupling reactions?

The Fmoc group is susceptible to cleavage under basic conditions (e.g., piperidine). Stability during solid-phase peptide synthesis (SPPS) depends on solvent choice (DMF or DCM) and coupling agents like HBTU/DIPEA. Pre-activation of the carboxyl group for 5–10 minutes enhances coupling efficiency .

Q. How can discrepancies in purity assessments between HPLC and NMR be resolved?

Contaminants such as residual solvents (DMF, THF) or unreacted starting materials may evade HPLC detection. Use C NMR to identify non-UV-active impurities. Cross-validate with elemental analysis (C, H, N) to ensure stoichiometric consistency .

Q. What strategies improve coupling efficiency in sterically hindered peptide sequences?

Employ microwave-assisted SPPS to reduce steric hindrance. Use bulky coupling agents (e.g., HATU) and extended reaction times (2–4 hours). Alternatively, substitute this compound with its D-isomer to alter conformational dynamics .

Q. How do side reactions during deprotection impact downstream applications?

Incomplete Fmoc removal can lead to truncated peptides. Monitor deprotection via UV absorbance at 301 nm (characteristic of dibenzofulvene byproducts). Optimize piperidine concentration (20% v/v in DMF) and deprotection time (2 × 5 minutes) .

Q. What alternative derivatives of 3-amino-2-naphthoic acid are viable for specialized applications?

Fluorinated derivatives (e.g., Fmoc-3-(2-fluorophenyl)-alanine) enhance peptide stability against proteolysis. Substitutions with naphthyl or pyridyl groups (e.g., Fmoc-β-(2-pyridyl)-Ala-OH) improve receptor-binding affinity in drug discovery .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。